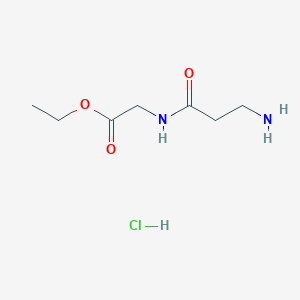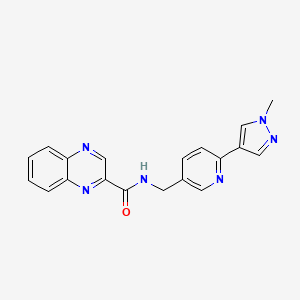
3-(Bromomethyl)-4-methoxybenzonitrile
Descripción general
Descripción
3-(Bromomethyl)benzonitrile is an organic compound with the linear formula BrCH2C6H4CN. It’s used as a building block in organic synthesis . It undergoes Suzuki cross-coupling reaction with bis(pinacolato)diboron .
Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)benzonitrile consists of a benzene ring attached to a nitrile group (CN) and a bromomethyl group (CH2Br). The molecular weight is 196.04 g/mol .Chemical Reactions Analysis
3-(Bromomethyl)benzonitrile is known to undergo Suzuki cross-coupling reactions . It was also used in the synthesis of 3-(bromomethyl)benzaldehyde .Physical and Chemical Properties Analysis
3-(Bromomethyl)benzonitrile is a solid at room temperature with a melting point of 93-96 °C . The compound’s SMILES string is BrCc1cccc(c1)C#N .Aplicaciones Científicas De Investigación
Herbicide Resistance in Transgenic Plants
The development of herbicide resistance in transgenic plants via genetic engineering is a critical area of research. A study detailed the introduction of a bacterial detoxification gene into plants to confer resistance against the herbicide bromoxynil, showcasing a novel approach to enhance crop resilience against herbicides (Stalker, Mcbride, & Malyj, 1988).
Environmental Degradation and Biotransformation
The environmental degradation and biotransformation of bromoxynil, a compound structurally related to 3-(Bromomethyl)-4-methoxybenzonitrile, under various conditions highlight the complex interactions between herbicides and ecosystems. Research indicates that bromoxynil undergoes anaerobic degradation across different environmental conditions, suggesting pathways for mitigating its impact on ecosystems (Knight, Berman, & Häggblom, 2003).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds derived from similar chemical frameworks are crucial for expanding the applications of such molecules. For instance, the green synthesis of heterocyclic compounds from chalcone derivatives, involving microwave irradiation, offers insights into methods that could be applied to this compound for creating compounds with potential antimicrobial activities (Khan, 2017).
Photodegradation Studies
Understanding the photodegradation of bromoxynil, a related herbicide, in the presence of iron(III) and manganese(II) ions sheds light on the environmental fate of similar compounds. Such studies are essential for assessing the persistence and breakdown of these chemicals in aquatic environments (Kochany, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)-4-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIAMOOHWQISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101207-62-9 | |
| Record name | 3-(bromomethyl)-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[3-(3,5-dimethoxyphenyl)-3-fluoropyrrolidin-1-yl]ethanone](/img/structure/B2723263.png)

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2723266.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2723271.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine](/img/structure/B2723272.png)
![2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2723273.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)




![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)
